4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline
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Overview
Description
4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline is a synthetic organic compound that features a pyrazole ring substituted with a chloro group, an ethoxy linker, and a fluoroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine derivatives with acetylenic ketones, resulting in the formation of pyrazoles.
Introduction of the chloro group: The chloro group can be introduced via halogenation reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethoxy linker: This step involves the reaction of the pyrazole derivative with an appropriate ethoxy-containing reagent under basic conditions.
Formation of the fluoroaniline moiety: The final step involves the coupling of the ethoxy-pyrazole intermediate with a fluoroaniline derivative, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives, such as amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.
Scientific Research Applications
4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1H-pyrazol-1-yl)ethoxy)phenylboronic acid
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
4-[2-(4-chloro-1H-pyrazol-1-yl)ethoxy]-3-fluoroaniline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the pyrazole and ethoxy moieties provides a distinct chemical structure that can be exploited for various applications in medicinal chemistry, material science, and industrial processes .
Properties
Molecular Formula |
C11H11ClFN3O |
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Molecular Weight |
255.67 g/mol |
IUPAC Name |
4-[2-(4-chloropyrazol-1-yl)ethoxy]-3-fluoroaniline |
InChI |
InChI=1S/C11H11ClFN3O/c12-8-6-15-16(7-8)3-4-17-11-2-1-9(14)5-10(11)13/h1-2,5-7H,3-4,14H2 |
InChI Key |
HNXWOVNVWJYOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCCN2C=C(C=N2)Cl |
Origin of Product |
United States |
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